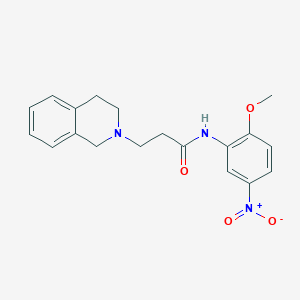![molecular formula C13H10N2O6S B226889 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B226889.png)
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with the molecular formula C13H10N2O5S2 . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 3-nitrobenzaldehyde with thiazolidine-2,4-dione under specific conditions . The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol. The mixture is then refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: The thiazolidine ring can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include amino derivatives and various substituted thiazolidines .
Aplicaciones Científicas De Investigación
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The thiazolidine ring can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid include:
- 2-Ethoxy-N-(5-{4-nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
- (5-{2-nitrobenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
These compounds share similar structural features, such as the thiazolidine ring and nitrobenzylidene group, but differ in their substituents and specific properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H10N2O6S |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10N2O6S/c1-7(12(17)18)14-11(16)10(22-13(14)19)6-8-3-2-4-9(5-8)15(20)21/h2-7H,1H3,(H,17,18)/b10-6- |
Clave InChI |
PWLOWAYWELMUIJ-POHAHGRESA-N |
SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O |
SMILES isomérico |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=O |
SMILES canónico |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B226807.png)
![6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B226808.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226812.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226813.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226814.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226815.png)
![ethyl 4-(3-methyl-4-(4-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B226817.png)
![N-[[amino(pyridin-3-yl)methylidene]amino]benzamide](/img/structure/B226818.png)
![ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B226819.png)

![Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B226830.png)
![3-[benzyl(ethyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226831.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B226832.png)
![Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B226833.png)
